molecular formula C19H20BrNO2 B2416252 N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide CAS No. 882084-18-6

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No. B2416252
CAS RN: 882084-18-6
M. Wt: 374.278
InChI Key: VJCQGMWVRKAMFD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, also known as BRPM-PA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BRPM-PA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Monomer for Polymerization Reactions

  • Solubility Studies for Polymerization: N-[(4-bromo-3,5-difluorine)phenyl]acrylamide is a new monomer used in polymerization reactions. The solubility of this monomer in different compositions of methanol–ethanol mixtures has been studied, indicating its potential in industrial product and process design (Yao et al., 2010).

Photocrosslinking Properties

  • Photocrosslinking Polymers: New monomers like 4-(3′-bromocinnamoyl) phenyl acrylamide (4,3′-BCPA) and 4-(4′-bromocinnamoyl) phenyl acrylamide (4,4′-BCPA) were synthesized for photocrosslinking. The study focused on their thermal stability and photocrosslinking nature, indicating their use in photoresist materials (Selvam, Babu, & Nanjundan, 2005).

Copolymer Synthesis and Characterization

  • Copolymer Synthesis and Thermal Properties: N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) was synthesized and used to create copolymers with glycidyl methacrylate (GMA), highlighting the potential of this compound in creating materials with tailored properties and thermal stability (Soykan, Delibaş, & Coşkun, 2008).

Antimicrobial Properties

  • Antimicrobial Properties of Synthesized Compounds: Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment demonstrated antimicrobial and antomycotic activity. These properties indicate the potential of halogenated acrylamides in developing new antimicrobial agents (Baranovskyi et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors: Acrylamide derivatives have shown effectiveness as corrosion inhibitors, indicating their application in protecting metals in various industrial processes (Abu-Rayyan et al., 2022).

Polymer Science

  • Polymerization and Polymer Science: Studies on the radical homopolymerization of related acrylamide derivatives shed light on their properties, suggesting applications in areas like enhanced oil recovery and polymer science (Huang et al., 2019).

properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-3-12-23-17-8-4-15(5-9-17)6-11-19(22)21-16-7-10-18(20)14(2)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQGMWVRKAMFD-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.